4-Amino-N,N-diethylbenzenesulfonamide

Catalog No.
S704810
CAS No.
1709-39-3
M.F
C10H16N2O2S
M. Wt
228.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-N,N-diethylbenzenesulfonamide

CAS Number

1709-39-3

Product Name

4-Amino-N,N-diethylbenzenesulfonamide

IUPAC Name

4-amino-N,N-diethylbenzenesulfonamide

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3

InChI Key

LTFVELCIFWEGGA-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N

Solubility

34.2 [ug/mL]

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N
  • Organic synthesis: The compound contains a sulfonamide functional group, which is a common moiety found in many drugs and bioactive molecules. Sulfonamides can participate in various chemical reactions, making 4-Amino-N,N-diethylbenzenesulfonamide a potential building block for more complex molecules of scientific interest .
  • Proteomics research: Some suppliers, like Santa Cruz Biotechnology, list 4-Amino-N,N-diethylbenzenesulfonamide as a specialty product for proteomics research, but the specific application is not disclosed . Proteomics is the study of proteins within a cell, and researchers might use this compound for protein purification or analysis due to its potential interaction with specific protein structures.

4-Amino-N,N-diethylbenzenesulfonamide is a compound belonging to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. This specific compound features an amino group (-NH2) at the para position relative to the sulfonamide group on a diethyl-substituted benzene ring. It is recognized for its potential applications in medicinal chemistry, particularly as an antibiotic, owing to its structural similarity to other known sulfa drugs.

Since the specific use of 4-Amino-N,N-diethylbenzenesulfonamide is not well documented, a clear mechanism of action is not available. However, the presence of a sulfonamide group suggests a potential mechanism similar to other sulfa drugs. Sulfa drugs typically act by competitively inhibiting bacterial folic acid synthesis, a crucial process for bacterial growth [].

For Class 12 Chemistry with Mechanism" class="citation ml-xs inline" data-state="closed" href="https://byjus.com/chemistry/chemical-reactions-for-cbse-class-12/" rel="nofollow noopener" target="_blank"> .
  • Decomposition Reactions: Although specific decomposition reactions for this compound are not well-documented, sulfonamides generally can decompose under certain conditions, leading to the release of nitrogen gas and other byproducts .
  • Several methods can be utilized to synthesize 4-Amino-N,N-diethylbenzenesulfonamide:

    • Reaction with Benzene-Sulfonyl Chloride: The compound can be synthesized by reacting benzene-sulfonyl chloride with N,N-diethylamine. This reaction typically involves nucleophilic substitution where the nitrogen atom from the amine attacks the electrophilic sulfur atom in the sulfonyl chloride.
    • Alternative Synthetic Routes: Other synthetic routes may involve starting materials that lead to the formation of the sulfonamide via multi-step processes, including amination and sulfonation reactions

      4-Amino-N,N-diethylbenzenesulfonamide is primarily studied for its potential use as an antibiotic due to its structural properties akin to other sulfa drugs. Its applications may include:

      • Antimicrobial Agent: Investigated for use against various bacterial infections.
      • Pharmaceutical Research: Used as a lead compound in drug development and modification studies aimed at enhancing antibacterial activity.

    While specific interaction studies involving 4-Amino-N,N-diethylbenzenesulfonamide are scarce, general studies on sulfa drugs indicate that they may interact with various enzymes involved in folate metabolism. These interactions could lead to competitive inhibition, affecting bacterial growth and survival . Further research is needed to elucidate detailed interaction profiles specific to this compound.

    Several compounds share structural similarities with 4-Amino-N,N-diethylbenzenesulfonamide. These include:

    Compound NameStructure FeaturesUnique Characteristics
    4-Amino-N,N-dimethylbenzenesulfonamideDimethyl substitution on nitrogenDifferent solubility and potential activity
    SulfanilamideContains an amino group and sulfonamideFirst discovered sulfa drug; well-studied
    N-(4-Aminobenzenesulfonyl)acetamideAcetamide substitutionDifferent functional group leading to varied activity

    Uniqueness: The primary distinction of 4-Amino-N,N-diethylbenzenesulfonamide lies in its diethyl substitution on nitrogen, which alters its solubility and potentially its biological activity compared to other similar compounds. This structural modification may influence how it interacts with biological targets, making it a subject of interest for further research .

    XLogP3

    1.1

    Other CAS

    1709-39-3

    Wikipedia

    Benzenesulfonamide, 4-amino-N,N-diethyl-

    Dates

    Last modified: 08-15-2023

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